3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI)
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Overview
Description
3,9-Diazabicyclo[331]nonan-7-amine,9-methyl-,endo-(9CI) is a bicyclic amine compound characterized by its unique structure, which includes two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of appropriate precursors to form the bicyclic framework. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Amine Introduction: The introduction of the amine group at the 7th position is usually accomplished through nucleophilic substitution reactions. Common reagents include amines and alkyl halides.
Methylation: The methyl group at the 9th position is introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives with various functional groups.
Scientific Research Applications
3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as polymers and catalysts.
Biological Research: The compound is investigated for its interactions with enzymes and receptors, providing insights into biochemical pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The compound may act as an inhibitor or activator, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3,9-Diazabicyclo[3.3.1]nonan-7-amine,3,9-dimethyl-(9CI)
- 3,9-Diazabicyclo[3.3.1]nonan-7-amine,3-ethyl-9-methyl-,endo-(9CI)
- 3,9-Diazabicyclo[3.3.1]nonan-7-amine,3-ethyl-9-methyl-,exo-(9CI)
Uniqueness
3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI) is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 9th position and the endo configuration contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3/c1-11-7-2-6(9)3-8(11)5-10-4-7/h6-8,10H,2-5,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXLQRDMXYCOAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1CNC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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